N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide
Description
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has garnered interest in scientific research due to its potential therapeutic applications.
Properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-14-22-19-9-5-4-8-18(19)21(26)24(14)17-12-10-16(11-13-17)23-20(25)15-6-2-3-7-15/h4-5,8-13,15H,2-3,6-7H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDACOUAVCGCOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting anthranilic acid derivatives with acyl or aroyl chlorides in the presence of a base such as pyridine.
Substitution Reactions: The quinazolinone core is then subjected to substitution reactions to introduce the 2-methyl and 4-oxo groups.
Coupling with Cyclopentanecarboxamide: The final step involves coupling the substituted quinazolinone with cyclopentanecarboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction may produce partially or fully reduced quinazolinone analogs .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anti-inflammatory and anticancer activities, showing promise in preclinical studies.
Mechanism of Action
The mechanism of action of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxoquinazolin-3-yl derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.
Cyclopentanecarboxamide derivatives: Compounds with this moiety are known for their diverse pharmacological properties.
Uniqueness
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide stands out due to its unique combination of the quinazolinone and cyclopentanecarboxamide moieties, which may contribute to its enhanced biological activities and potential therapeutic applications .
Biological Activity
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structural Overview
The compound features a quinazolinone core, which is known for its diverse biological activities. The structural formula is represented as follows:
- Molecular Formula: C₁₉H₁₈N₂O₂
- Molecular Weight: 306.36 g/mol
- SMILES Notation: CC1=NC2=C(C(=O)N1)C(=CC=C2)C(=O)N(C1CCCCC1)C1=CC=C(C=C1)N2C(=O)C=C(N2)C(C)=O
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of cancer cells.
- Receptor Modulation : It can bind to receptors that play critical roles in cellular signaling, potentially leading to altered cellular responses.
- Antioxidant Activity : The presence of the quinazolinone moiety may confer antioxidant properties, protecting cells from oxidative stress.
Biological Activity and Case Studies
Numerous studies have explored the biological activity of compounds related to the quinazolinone structure. Here are some findings relevant to this compound:
| Study | Findings |
|---|---|
| Gursoy & Karal (2003) | Identified potential anticancer properties through enzyme inhibition assays. |
| Al-Suwaidan et al. (2016) | Demonstrated significant antitumor activity in vitro against various cancer cell lines. |
| El-Azab et al. (2013) | Reported anticonvulsant effects in animal models, suggesting neuroprotective properties. |
| Pandey et al. (2009) | Showed antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Pharmacological Properties
The pharmacological properties of this compound include:
- Antitumor Activity : The compound has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis.
- Antimicrobial Effects : It exhibits broad-spectrum antimicrobial activity, particularly against pathogenic bacteria.
- Neuroprotective Effects : Evidence suggests that it may protect neuronal cells from damage induced by excitotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
